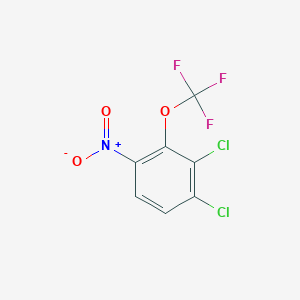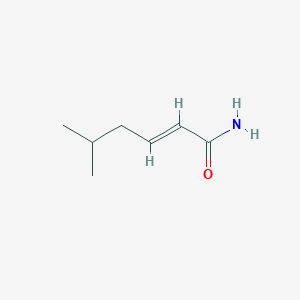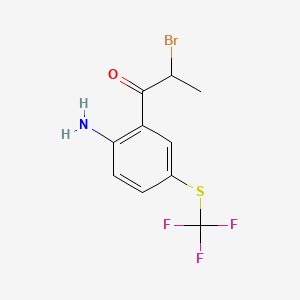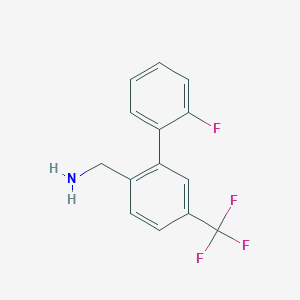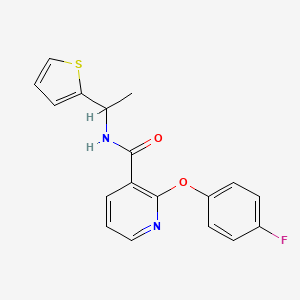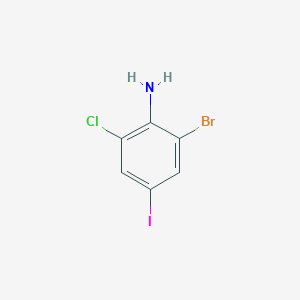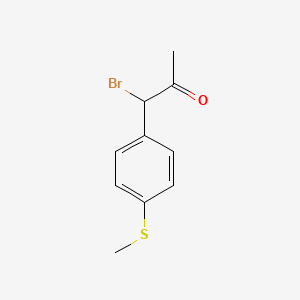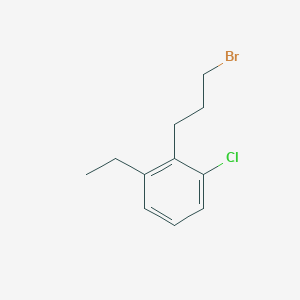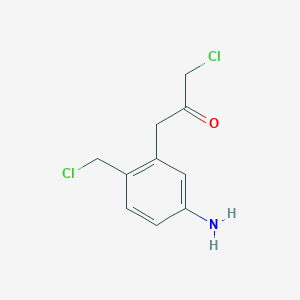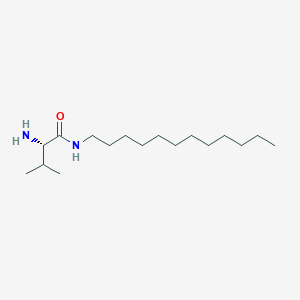
N-Dodecyl-L-valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecyl-L-valinamide is an organic compound with the molecular formula C17H36N2O. It is characterized by a long dodecyl chain attached to the nitrogen atom of the valinamide moiety. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-Dodecyl-L-valinamide can be synthesized through the reaction of dodecylamine with L-valine. The reaction typically involves the formation of an amide bond between the amine group of dodecylamine and the carboxyl group of L-valine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Dodecyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dodecyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
科学的研究の応用
N-Dodecyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: this compound is used in the formulation of detergents and emulsifiers due to its surfactant properties.
作用機序
The mechanism by which N-Dodecyl-L-valinamide exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering membrane permeability and stability. This interaction can enhance the solubilization of hydrophobic compounds and facilitate their transport across biological membranes .
類似化合物との比較
Similar Compounds
N-Dodecyl-β-D-maltoside: Another surfactant used for solubilizing membrane proteins.
Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Known for its antimicrobial properties.
Uniqueness
N-Dodecyl-L-valinamide is unique due to its specific structure, which combines a long hydrophobic dodecyl chain with a hydrophilic valinamide moiety. This combination provides it with distinct surfactant properties, making it particularly effective in stabilizing membrane proteins and enhancing permeability in biological systems .
特性
CAS番号 |
60654-00-4 |
|---|---|
分子式 |
C17H36N2O |
分子量 |
284.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-dodecyl-3-methylbutanamide |
InChI |
InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChIキー |
UEGMHPIJOZCPQU-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N |
正規SMILES |
CCCCCCCCCCCCNC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



